Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Description

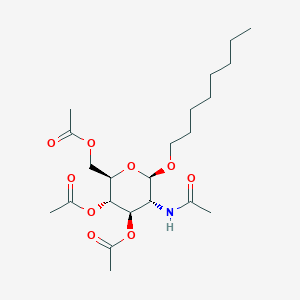

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 173725-22-9) is a synthetic glycoside derivative with the molecular formula C₂₂H₃₇NO₉ and a molecular weight of 459.53 g/mol . Its structure features a β-D-glucopyranoside backbone modified with:

- An octyl group at the anomeric position (O1), enhancing hydrophobicity.

- A 2-acetamido group replacing the hydroxyl at C2, mimicking N-acetylglucosamine (GlcNAc).

- Acetyl groups at positions C3, C4, and C6, increasing stability and lipophilicity .

This compound is widely used in glycosylation studies, serving as a substrate analog for glycosyltransferases and glycosidases due to its resistance to enzymatic hydrolysis . It is also employed in synthesizing glycoconjugates and probing carbohydrate-protein interactions .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWRBOCGIQFSER-ZGJYDULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585907 | |

| Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173725-22-9 | |

| Record name | β-D-Glucopyranoside, octyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mercury(II) Iodide-Catalyzed Glycosylation

The most widely documented method involves a Koenigs-Knorr-type glycosylation using 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl chloride as the glycosyl donor. Octanol reacts with this donor in 1,2-dichloroethane at 20–25°C under anhydrous conditions, facilitated by mercury(II) iodide (HgI₂) and 3 Å molecular sieves. Key parameters include:

-

Catalyst loading : 0.2–0.5 equivalents of HgI₂ relative to the donor.

-

Reaction time : 12–24 hours under nitrogen atmosphere.

-

Yield : 80% after silica gel chromatography (heptane/acetone 3:7).

Mercury salts enhance the leaving group ability of the anomeric chloride, promoting nucleophilic attack by octanol. However, HgI₂’s toxicity limits industrial adoption, necessitating stringent waste management protocols.

Zinc Oxide-Mediated Industrial Synthesis

A patent-pending method substitutes HgI₂ with zinc oxide (ZnO) to reduce costs and environmental impact. The process comprises two stages:

-

Glycosylation : 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide reacts with octanol in 1,2-dichloroethane at reflux (83°C) for 8 hours using ZnO (1.2 equivalents).

-

Deprotection : The intermediate 1-octyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes deacetylation with sodium methoxide (0.1 equivalents) in methanol at 25°C for 2 hours.

Advantages :

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Optimal temperature : 20–25°C for HgI₂-catalyzed reactions prevents β-elimination side reactions. Elevated temperatures (≥40°C) reduce stereoselectivity, yielding α/β anomer mixtures.

-

Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize oxocarbenium intermediates, enhancing β-selectivity. Non-polar solvents like toluene favor α-anomers.

Catalytic Systems

| Catalyst | Solvent | Temperature | β/α Ratio | Yield |

|---|---|---|---|---|

| HgI₂ | Dichloroethane | 25°C | 9:1 | 80% |

| ZnO | Dichloroethane | 83°C | 8:1 | 65% |

| Ag₂CO₃ | Butyl acetate | 125°C | 7:1 | 58% |

ZnO’s lower β-selectivity stems from its weaker Lewis acidity compared to HgI₂, requiring higher temperatures to achieve comparable conversion.

Industrial Production Methods

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous flow reactors : Reduce reaction time from 24 hours (batch) to 2 hours by maintaining precise temperature control.

-

Catalyst recycling : ZnO can be recovered via filtration and reused for 3–5 cycles without significant activity loss.

-

Green chemistry : Subcritical water extraction replaces dichloroethane in pilot studies, though yields drop to 50%.

Analytical Validation

Structural Confirmation

Impurity Profiling

Common byproducts:

Comparative Analysis of Preparation Methods

| Parameter | HgI₂ Method | ZnO Method |

|---|---|---|

| Catalyst Cost | $450/kg | $5/kg |

| Reaction Time | 24 hours | 8 hours |

| β-Anomer Selectivity | 90% | 80% |

| Environmental Impact | High (Hg waste) | Low |

| Scalability | Moderate | High |

The ZnO method offers superior industrial viability despite marginally lower selectivity, aligning with trends in sustainable chemistry.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for diverse applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is a derivative of glucopyranoside, characterized by the presence of an octyl group and acetyl modifications. Its molecular formula is , and it features a complex structure that contributes to its functionality in biological systems.

Biochemical Applications

-

Solubilization of Membrane Proteins

- Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is utilized as a non-ionic detergent for solubilizing membrane-bound proteins. This application is crucial for maintaining the native state of proteins during purification processes. Non-ionic detergents like this compound help to disrupt lipid bilayers without denaturing the proteins, allowing for further analysis and characterization .

- Preparation of Lipid Vesicles

-

Proteomic Analysis

- In proteomics, octyl glucopyranosides are used in techniques such as tube-gel digestion for high-throughput analysis of membrane proteins. This method enhances the efficiency of protein extraction and analysis, making it easier to study complex membrane proteins involved in various biological processes .

Pharmaceutical Applications

-

Drug Formulation

- The compound's surfactant properties make it suitable for formulating drug delivery systems. By improving the solubility and bioavailability of poorly soluble drugs, it plays a vital role in the development of effective pharmaceutical formulations.

-

Targeted Drug Delivery

- Due to its ability to form micelles, this compound can be used in targeted drug delivery systems. These micelles can encapsulate therapeutic agents and deliver them specifically to target tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Lu et al., 2005 | Proteomic analysis | Introduced tube-gel digestion using n-Octyl-β-D-glucopyranoside for enhanced protein extraction from membranes. |

| del Burgo et al., 2004 | Surfactant behavior | Investigated mixed micellization involving n-Octyl-β-D-glucopyranoside, revealing insights into surfactant interactions in biochemical processes. |

Mechanism of Action

The mechanism by which Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside exerts its effects involves its interaction with biological molecules and cellular pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Variations in the alkyl chain length at the anomeric position significantly impact solubility and biological interactions. Key examples include:

Impact of Chain Length :

Thioglycoside Analogs

Replacing the glycosidic oxygen with sulfur alters stability and reactivity:

| Compound Name | Glycosidic Linkage | Key Features |

|---|---|---|

| Octyl Tetra-2,3,4,6-O-acetyl-β-D-thioglucopyranoside | S-glycosidic | Higher resistance to hydrolysis; used in glycosylation reaction mechanistic studies . |

Comparison :

Aromatic vs. Aliphatic Aglycones

Substituting the octyl group with aromatic moieties modifies electronic properties and binding affinity:

| Compound Name | Aglycone | CAS Number | Applications |

|---|---|---|---|

| (4'-Nitrophenyl) -2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside | 4-Nitrophenyl | 13089-27-5 | Chromogenic substrate for glycosidase activity assays . |

Key Differences :

Functional Group Modifications

Trifluoroacetamido Substitution

Replacing the acetamido group with trifluoroacetamido (CF₃CONH-) increases metabolic stability:

| Compound Name | Modification | Key Features |

|---|---|---|

| 2-Trifluoroacetamido -3,4,6-tri-O-acetyl-β-D-glucopyranoside | CF₃CONH- at C2 | Enhanced electron-withdrawing effects; used in NMR studies of enzyme active sites . |

Comparison :

- Trifluoroacetamido derivatives are less prone to deacetylation but may alter substrate specificity in enzymes .

Methylation and Benzylation

Methyl or benzyl groups at specific positions modulate solubility and steric effects:

| Compound Name | Modification | Applications |

|---|---|---|

| Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Benzylidene at C4/C6 | Intermediate in oligosaccharide synthesis; improves regioselectivity . |

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS Number: 173725-22-9) is a glycoside derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetylated hydroxyl groups on a glucopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C22H37NO9

- Molecular Weight : 459.53 g/mol

- Purity : Minimum 95% .

- Storage Conditions : Store at -20°C for long-term stability .

The biological activity of this compound is primarily attributed to its interaction with glycosaminoglycan (GAG) synthesis pathways. Research indicates that analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into GAGs, which are essential components of the extracellular matrix and play critical roles in cellular signaling and structural integrity .

Inhibition of GAG Synthesis

- Cellular Studies : In vitro studies demonstrated that this compound significantly reduced the incorporation of D-[3H]glucosamine into GAGs in primary hepatocyte cultures. This effect was concentration-dependent and suggested competitive inhibition within metabolic pathways .

- Size Reduction of GAGs : Treatment with this compound resulted in smaller GAG chains compared to controls, indicating a disruption in normal GAG synthesis processes. The average size of GAGs from treated cultures was approximately 40 kDa versus 77 kDa for untreated controls .

Study on Acetamido Analogues

A study evaluated various acetamido analogues and their effects on cellular GAG synthesis. Among these, this compound exhibited notable inhibitory effects at concentrations as low as 1.0 mM. The mechanism proposed involved both competition for metabolic pathways and potential enzymatic inhibition .

| Compound | Concentration (mM) | D-[3H]Glucosamine Incorporation (%) | Total Protein Synthesis (%) |

|---|---|---|---|

| Control | - | 100 | 100 |

| Octyl Compound | 1.0 | ~7 | ~60 |

Biological Applications

The implications of the biological activity of this compound extend to potential therapeutic applications:

- Anti-inflammatory Agents : Given the role of GAGs in inflammation and tissue repair, compounds that modulate their synthesis may serve as anti-inflammatory agents.

- Cancer Research : The inhibition of GAG synthesis may also have implications in cancer biology, where altered glycosylation patterns are often observed.

- Drug Development : This compound may serve as a lead structure for developing new glycomimetics that can effectively target specific biological pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside, and how can regioselective acetylation be optimized?

- Methodology : Synthesis typically involves sequential protection/deprotection of hydroxyl groups. For example, glycosylation of a peracetylated glucosamine donor (e.g., 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl chloride) with octanol under acid catalysis (e.g., ZnCl₂) yields the octyl glycoside. Regioselectivity is controlled by adjusting reaction temperature (e.g., 125°C in butyl acetate) and catalyst choice .

- Optimization : Monitor intermediates via TLC (heptane/acetone 3:7) and confirm structures using ¹H-NMR (e.g., δ = 7.78 ppm for aromatic protons in nitrophenyl derivatives) .

Q. How can purity and structural integrity of this compound be validated during synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification .

- Spectroscopy : Confirm acetyl group positions via ¹³C-NMR (e.g., acetyl carbonyl signals at ~170 ppm) and glycosidic linkage via NOESY (nuclear Overhauser effects between anomeric protons and aglycone) .

- Mass Spectrometry : HRMS (e.g., [M + Na]⁺ at m/z 779.2123) ensures molecular weight accuracy .

Q. What are the primary applications of this compound in carbohydrate chemistry?

- Glycosylation Studies : Acts as a glycosyl donor in enzymatic or chemical glycosylation to synthesize oligosaccharides (e.g., hyaluronic acid fragments) .

- Protection Strategies : The acetyl groups enable selective deprotection for stepwise assembly of glycoconjugates .

Advanced Research Questions

Q. How does this compound interact with glycosyltransferases, and what experimental designs are used to study its substrate specificity?

- Methodology :

- Enzyme Assays : Incubate with glycosyltransferases (e.g., β-1,4-galactosyltransferase) and UDP-Gal, monitoring product formation via HPLC or MALDI-TOF .

- Kinetic Analysis : Measure Kₘ and Vₘₐₓ using Michaelis-Menten plots under varying substrate concentrations .

- Data Interpretation : Compare activity with non-acetylated analogs to assess the impact of acetyl groups on enzyme recognition .

Q. What computational approaches predict the biological activity and ADMET properties of this compound?

- Methodology :

- PASS Prediction : Use software like PharmaExpert to predict enzyme inhibition (e.g., α-amylase) based on structural descriptors .

- ADMET Modeling : Apply tools like SwissADME to evaluate logP (lipophilicity), bioavailability, and toxicity risks (e.g., hepatotoxicity) .

- Validation : Cross-reference predictions with empirical data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can conflicting data on enzyme inhibition (e.g., α-amylase vs. glycosidases) be resolved?

- Methodology :

- Dose-Response Curves : Test compound at multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ and rule out non-specific effects .

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions in enzyme active sites .

- Case Study : Octyl β-D-glucopyranoside derivatives show α-amylase inhibition (IC₅₀ ~25 µM) but minimal activity against β-glucosidases, likely due to steric hindrance from acetyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.